P-Glycoprotein Efflux Substrate Status: AZD2461 vs. Olaparib and Rucaparib
AZD2461 is not actively effluxed by P-glycoprotein, in contrast to olaparib and rucaparib, which are both P-gp substrates. In a P-glycoprotein-Glo assay using P-gp-containing membranes, olaparib and rucaparib demonstrated dose-dependent increases in luminescence indicative of substrate-mediated ATPase activation, whereas AZD2461 and veliparib showed no such efflux activity [1]. This difference in transporter recognition underlies AZD2461's ability to retain activity against olaparib-resistant tumors driven by P-gp overexpression [2].
| Evidence Dimension | P-glycoprotein substrate status (efflux activity) |
|---|---|
| Target Compound Data | Not a P-gp substrate; no active efflux detected |
| Comparator Or Baseline | Olaparib: P-gp substrate (actively effluxed); Rucaparib: P-gp substrate (actively effluxed); Veliparib: Not a P-gp substrate |
| Quantified Difference | Qualitative (substrate vs. non-substrate) |
| Conditions | P-glycoprotein-Glo Assay System using P-gp-containing membranes; verapamil as positive control |
Why This Matters
Enables experimental use in olaparib-resistant tumor models driven by P-gp overexpression without confounding by efflux-mediated resistance.
- [1] Rottenberg S, Jaspers JE, Kersbergen A, et al. Loss of 53BP1 Causes PARP Inhibitor Resistance in Brca1-Mutated Mouse Mammary Tumors. Cancer Discov. 2012;2(10):944-959. doi:10.1158/2159-8290.CD-12-0044 View Source
- [2] Oplustil O'Connor L, Rulten SL, Cranston AN, et al. The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Res. 2016;76(20):6084-6094. doi:10.1158/0008-5472.CAN-15-3240 View Source
